molecular formula C13H16N2O2 B500641 1-(4-methoxyphenyl)-2-tetrahydro-2(1H)-pyrimidinylideneethanone CAS No. 107165-84-4

1-(4-methoxyphenyl)-2-tetrahydro-2(1H)-pyrimidinylideneethanone

Cat. No.: B500641
CAS No.: 107165-84-4
M. Wt: 232.28g/mol
InChI Key: AVYJYBNDOZBQJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It may also include yield percentages and optimal conditions for the reaction .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity with other chemicals and its role in various chemical reactions .


Physical and Chemical Properties Analysis

This would include studying properties like melting point, boiling point, solubility, polarity, and stability .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve its interaction with biological macromolecules and its effects on biological pathways .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it .

Future Directions

This would involve hypothesizing potential applications for the compound based on its properties and behavior .

Properties

IUPAC Name

2-(1,3-diazinan-2-ylidene)-1-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-17-11-5-3-10(4-6-11)12(16)9-13-14-7-2-8-15-13/h3-6,9,14-15H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYJYBNDOZBQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=C2NCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701167092
Record name 1-(4-Methoxyphenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107165-84-4
Record name 1-(4-Methoxyphenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107165-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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